1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887588-14-9
VCID: VC13553062
InChI: InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-5-4-6-15(23)12-22-14-9-7-13(8-10-14)18(19,20)21/h7-10,15,22H,4-6,11-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol

1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine

CAS No.: 887588-14-9

Cat. No.: VC13553062

Molecular Formula: C18H25F3N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine - 887588-14-9

Specification

CAS No. 887588-14-9
Molecular Formula C18H25F3N2O2
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-5-4-6-15(23)12-22-14-9-7-13(8-10-14)18(19,20)21/h7-10,15,22H,4-6,11-12H2,1-3H3
Standard InChI Key AGKAKKFWVXEJRP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, which acts as a protective moiety for amines during multi-step syntheses.

  • A methyl group at the second carbon, further substituted with a 4-trifluoromethyl-phenylamino group. The trifluoromethyl (-CF3_3) group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

The three-dimensional conformation reveals a chair configuration for the piperidine ring, with the bulky Boc group occupying an equatorial position to minimize steric hindrance .

PropertyValue/RangeSource
Melting Point80–100°C (estimated)
Boiling Point350–400°C (decomposes)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)
Partition Coefficient (LogP)~3.5 (estimated)

The trifluoromethyl group significantly enhances lipophilicity (LogP\text{LogP}), making the compound suitable for crossing biological membranes in drug discovery .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperidine ring:

  • Piperidine Protection: The primary amine of piperidine is protected with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine .

  • Mannich Reaction: Introduction of the phenylamino-methyl group via a Mannich-type reaction using formaldehyde and 4-trifluoromethylaniline .

Key challenges include regioselectivity during the Mannich reaction and avoiding premature deprotection of the Boc group. Yields vary based on reaction conditions, with optimized protocols achieving ~60–70% efficiency .

Reactivity Profile

The Boc group is susceptible to acidic conditions (e.g., HCl in dioxane), enabling controlled deprotection to regenerate the free amine. The trifluoromethylphenyl moiety participates in electrophilic aromatic substitution reactions, though the electron-withdrawing -CF3_3 group directs incoming electrophiles to meta positions .

Applications in Research

Pharmaceutical Intermediate

This compound is primarily utilized as a building block in drug discovery. Its structure aligns with pharmacophores targeting:

  • Neurological Disorders: Piperidine derivatives modulate neurotransmitter receptors (e.g., σ-1, NMDA) .

  • Anti-inflammatory Agents: The -CF3_3 group may enhance binding to cyclooxygenase (COX) enzymes .

Agrochemical Development

In agrochemistry, the trifluoromethyl group improves pesticide stability against metabolic degradation. Preliminary studies suggest activity against insect acetylcholinesterase .

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves (EN 374), goggles, lab coat
VentilationUse fume hoods to avoid aerosol inhalation
StorageTightly sealed in cool, dry conditions

Environmental Impact

No ecotoxicity data are available, but disposal via licensed incineration is recommended to prevent environmental release .

Structural Analogs and Comparative Analysis

The compound’s uniqueness lies in its substitution pattern. Key analogs include:

CompoundSubstitution PatternKey Difference
1-Boc-4-(trifluoromethyl)anilineCF3_3 at piperidine’s 4-positionAltered receptor affinity
N-(4-Trifluoromethyl)anilineLacks piperidine ringReduced conformational rigidity

The para-substituted CF3_3 group in 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine optimizes steric and electronic interactions compared to ortho or meta isomers .

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